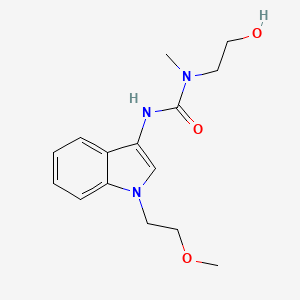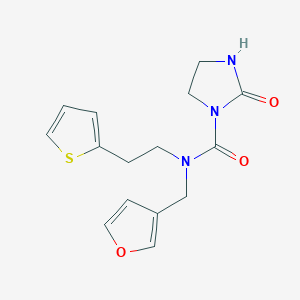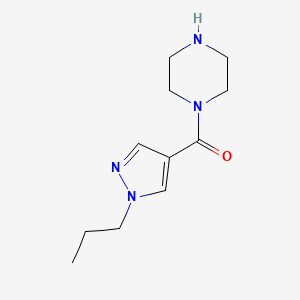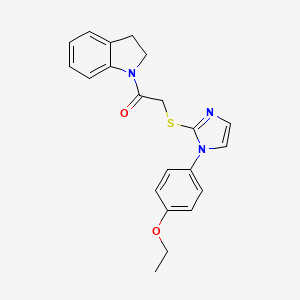
1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a derivative of the indole-based urea family, which has been extensively studied for its various biological activities. In
Applications De Recherche Scientifique
1. Methuosis Induction
Research on indole-based chalcones, such as 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP), has shown their potential in inducing methuosis, a novel type of non-apoptotic cell death. This phenomenon, characterized by the accumulation of vacuoles from macropinosomes, is significant in treating various cancers, including glioblastoma and breast cancer. A derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), demonstrates efficacy in inducing methuosis at low micromolar concentrations, suggesting a promising direction for treating cancers resistant to conventional cell death methods like apoptosis (Robinson et al., 2012).
2. Fetal Hemoglobin Production Enhancement
Hydroxyurea, a related compound, has been studied for its ability to increase fetal hemoglobin production in sickle cell anemia. The treatment involves administering hydroxyurea to patients, leading to a significant increase in fetal hemoglobin and total hemoglobin levels. This finding suggests a potential application for hydroxyurea in treating sickle cell anemia and possibly other related conditions (Platt et al., 1984).
3. Antioxidant and Enzyme Inhibitory Activities
Hydroxyurea has been found to exhibit antioxidant activities and inhibitory effects on various enzymes. In particular, it shows inhibitory activities against monoamine oxidase (MAO)-A, MAO-B, and semicarbazide-sensitive amine oxidase (SSAO), which are significant in the context of neurological and psychiatric disorders. The compound's antioxidant activities against radicals and its dose-dependent enzyme inhibitory properties offer a glimpse into potential therapeutic applications (Liu et al., 2010).
4. Polymer Synthesis
Research into polyurethane synthesis from renewable resources like oleic and ricinoleic acids has explored the use of hydroxyurea derivatives. These studies focus on developing sustainable and eco-friendly materials, particularly in the field of bioplastics. The synthesis of polyurethane using hydroxyurea derivatives demonstrates the compound's versatility in material science applications (Palaskar et al., 2010).
5. Antiviral Activity Against HIV
Hydroxyurea has demonstrated antiviral activity against HIV-1. Its ability to inhibit HIV-1 replication in various cell types, including lymphocytes and macrophages, suggests its potential as a therapeutic agent in AIDS treatment. The drug's mechanism, involving the inhibition of deoxynucleotide synthesis, indicates a novel approach to managing HIV/AIDS (Lori et al., 1994).
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-[1-(2-methoxyethyl)indol-3-yl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(7-9-19)15(20)16-13-11-18(8-10-21-2)14-6-4-3-5-12(13)14/h3-6,11,19H,7-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTKOHMMSHXOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)NC1=CN(C2=CC=CC=C21)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)-1-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2656676.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)
![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)

![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)

![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)